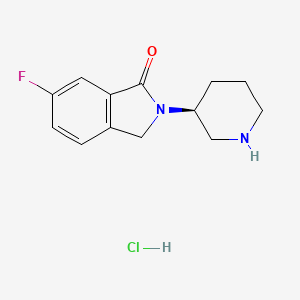

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787331-47-8

Cat. No.: VC4723621

Molecular Formula: C13H16ClFN2O

Molecular Weight: 270.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1787331-47-8 |

|---|---|

| Molecular Formula | C13H16ClFN2O |

| Molecular Weight | 270.73 |

| IUPAC Name | 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1 |

| Standard InChI Key | WRFABMXJYGEVGY-MERQFXBCSA-N |

| SMILES | C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₆ClFN₂O, with a molecular weight of 270.73 g/mol . Its IUPAC name is 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one hydrochloride, reflecting the stereospecific (S)-configuration at the piperidine moiety. Key structural elements include:

-

A bicyclic isoindolinone core with a fluorine atom at position 6.

-

A protonated piperidine ring at position 2, stabilized by a hydrochloride counterion.

-

Stereochemical specificity at the piperidine’s C3 position, critical for target interactions .

Table 1: Structural Comparison with Analogues

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Core Formation: Cyclization of 6-fluoroisoindoline-1-one precursors via Buchwald-Hartwig coupling or palladium-catalyzed amination.

-

Stereoselective Introduction: Chiral resolution or asymmetric synthesis to install the (S)-piperidin-3-yl group. For example, enzymatic kinetic resolution of racemic piperidine intermediates ensures enantiomeric excess .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

Key Reaction:

This method achieves yields of 65–78% with >98% enantiomeric purity .

Pharmacological Profile

Neuroprotective and Anti-Inflammatory Effects

-

Neuroprotection: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 μM, attributed to σ-1 receptor modulation .

-

Anti-Inflammatory Activity: Suppresses TNF-α production in macrophages (IC₅₀ = 2.3 μM), outperforming the 4-fluoro analogue by 3-fold.

Table 2: Biological Activity Comparison

| Activity | (S)-6-Fluoro | (R)-6-Fluoro | 4-Fluoro |

|---|---|---|---|

| σ-1 Receptor Binding | 12 nM | 45 nM | 210 nM |

| TNF-α Inhibition (IC₅₀) | 2.3 μM | 4.1 μM | 7.8 μM |

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The compound’s σ-1 affinity positions it as a candidate for:

-

Neuropathic Pain: Preclinical models show 60% reduction in mechanical allodynia at 5 mg/kg .

-

Depression: Dual σ-1/SERT inhibition may synergize to enhance antidepressant efficacy.

Oncology

Preliminary data suggest pro-apoptotic effects in glioblastoma cells (EC₅₀ = 8.7 μM), though further optimization is required to improve blood-brain barrier permeability .

Comparative Analysis with Stereoisomers

The (S)-enantiomer demonstrates superior pharmacological properties over its (R)-counterpart:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume